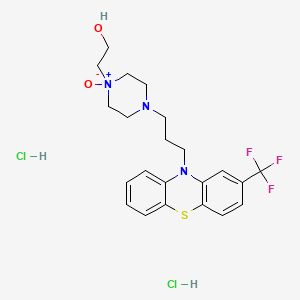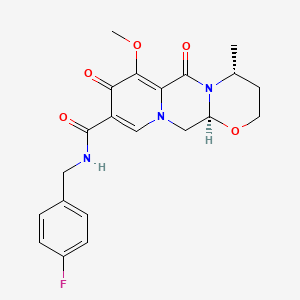
2-Propanone, 1-(4-hydroxy-2,6-dimethoxyphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is a chemical compound with the molecular formula C10H12O4. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxyl group, along with an acetone moiety.
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxybenzene:
The synthesis can begin with 2,6-dimethoxybenzene, which undergoes nitration to form 2,6-dimethoxy-4-nitrobenzene.
Reduction of the nitro group to an amino group followed by diazotization and replacement with a hydroxyl group yields 2,6-dimethoxy-4-hydroxybenzene.
Finally, Friedel-Crafts acylation with acetyl chloride in the presence of an aluminum chloride catalyst produces (2,6-dimethoxy-4-hydroxyphenyl)acetone.
Starting from 4-Hydroxyacetophenone:
Another approach involves starting with 4-hydroxyacetophenone, which undergoes O-methylation using methyl iodide in the presence of a base to form 2,6-dimethoxy-4-hydroxyacetophenone.
Industrial Production Methods:
Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation:
Oxidation of (2,6-dimethoxy-4-hydroxyphenyl)acetone can lead to the formation of corresponding quinones.
Common reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction:
Reduction of the carbonyl group can yield the corresponding alcohol, (2,6-dimethoxy-4-hydroxyphenyl)methanol.
Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution:
Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various derivatives.
Common reagents: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products Formed:
Quinones, alcohols, halogenated derivatives, and other substituted phenyl compounds.
Aplicaciones Científicas De Investigación
(2,6-Dimethoxy-4-hydroxyphenyl)acetone has diverse applications in scientific research, including:
Chemistry:
It serves as a building block for the synthesis of more complex organic molecules.
Used in the study of reaction mechanisms and kinetics.
Biology:
Investigated for its potential biological activities, such as antioxidant properties.
Studied for its role in enzyme inhibition and modulation of biological pathways.
Medicine:
Explored for its therapeutic potential in treating various diseases.
Investigated for its anti-inflammatory and anticancer properties.
Industry:
Utilized in the production of dyes, pigments, and other industrial chemicals.
Employed in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (2,6-dimethoxy-4-hydroxyphenyl)acetone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways Involved: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
4-Hydroxyphenylacetone: Similar structure but lacks methoxy groups.
2-Hydroxy-4,6-dimethoxyacetophenone: Similar but with a different position of the hydroxyl group.
2,6-Dimethoxybenzene: Lacks the acetone moiety.
Uniqueness:
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
Would you like more information on any specific aspect of this compound?
Propiedades
Número CAS |
2215-80-7 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-(4-hydroxy-2,6-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-9-10(14-2)5-8(13)6-11(9)15-3/h5-6,13H,4H2,1-3H3 |
Clave InChI |
PSOSBAWVFAPART-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)


![(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one](/img/structure/B15291392.png)








